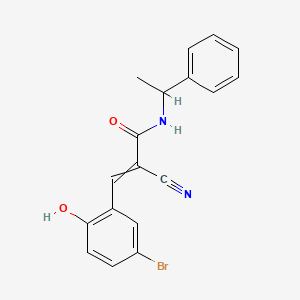

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Description

This compound is an acrylamide derivative featuring a brominated phenol moiety, a cyano group at the α,β-unsaturated carbonyl position, and an N-(1-phenylethyl) substituent.

Properties

IUPAC Name |

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c1-12(13-5-3-2-4-6-13)21-18(23)15(11-20)9-14-10-16(19)7-8-17(14)22/h2-10,12,22H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWICFCYANMZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

Bromination: Starting with 2-hydroxyacetophenone, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenol ring.

Knoevenagel Condensation: The brominated phenol is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the cyano group.

Amidation: The final step involves the reaction of the intermediate with N-(1-phenylethyl)amine under suitable conditions to form the enamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃) in polar solvents.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The cyano and bromophenol groups can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

WP1066: (E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide

- Structural Differences: WP1066 replaces the 5-bromo-2-hydroxyphenyl group with a 6-bromopyridin-2-yl moiety, eliminating the phenolic hydroxyl but introducing a nitrogen atom in the aromatic ring. The stereochemistry of the phenylethyl group is specified as (1S) in WP1066, whereas it is unspecified in the target compound.

- Functional Implications: WP1066 inhibits JAK2/STAT3 signaling, leading to apoptosis in cancer cells . The bromopyridine moiety may enhance kinase binding affinity compared to phenolic systems. The absence of a hydroxyl group in WP1066 reduces hydrogen-bonding capacity but improves metabolic stability.

XCT790: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

- Structural Differences :

- XCT790 incorporates a trifluoromethyl-substituted thiadiazole group instead of the phenylethylamine.

- The aryl group is substituted with a bis(trifluoromethyl)benzyloxy moiety, enhancing lipophilicity and electron-withdrawing effects.

- Functional Implications :

SynHet Brominated Propanamide Derivatives (e.g., 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide)

- Structural Differences: These compounds lack the α,β-unsaturated cyanoacrylamide backbone, instead featuring a simpler propanamide scaffold. Substituents like chloro and methyl groups on the aryl ring modulate electronic and steric properties.

- Functional Implications :

Key Comparative Data

Biological Activity

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A bromo substituent on the aromatic ring.

- A hydroxy group that may enhance its reactivity and biological interactions.

- A cyano group that contributes to its electronic properties.

The chemical formula is , with a molecular weight of approximately 350.21 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

- Histone Deacetylase Inhibition : This class of compounds has been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression, which can induce apoptosis in cancer cells .

- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Several studies have reported the anticancer potential of similar compounds. For instance, derivatives with structural similarities have demonstrated:

- Inhibition of Tumor Growth : In vitro studies showed significant reductions in cell viability in various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis : Mechanistic studies revealed that these compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells .

Neuroprotective Effects

Compounds with similar structures have also been investigated for neuroprotective effects:

- Alzheimer's Disease Models : Some derivatives were found to modulate gamma-secretase activity, which is crucial in the processing of amyloid precursor protein (APP), thus potentially reducing amyloid-beta formation associated with Alzheimer's disease .

Case Studies

- Study on HDAC Inhibition :

-

Antioxidant Activity Assessment :

- A comparative study assessed the antioxidant capacity of several phenolic compounds, including those related to this compound. The results showed substantial free radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.